![molecular formula C8H11N3 B13871781 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine](/img/structure/B13871781.png)
2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine is an organic compound that belongs to the class of pyrrolopyridines This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines under basic conditions, such as potassium hydroxide (KOH), to yield the desired pyrrolopyridine derivatives . The reaction conditions often require moderate to high temperatures and may involve the use of solvents like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for large-scale production by adjusting reaction parameters, such as temperature, pressure, and reagent concentrations, to improve yield and purity.
化学反应分析
Types of Reactions
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the pyrrolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
科学研究应用
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is crucial in cancer therapy.
Biology: The compound has shown activity against various biological targets, making it a candidate for studying cellular processes and signaling pathways.
Industry: Its derivatives are explored for use in developing new materials with specific chemical properties.
作用机制
The mechanism of action of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are essential for tumor growth and proliferation . This inhibition leads to reduced cell proliferation, migration, and invasion, ultimately inducing apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but different biological activities.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another compound with a fused ring system, investigated for its antileishmanial activity.
Uniqueness
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine is unique due to its specific interaction with FGFRs, making it a promising candidate for targeted cancer therapy. Its structural features allow for modifications that can enhance its biological activity and selectivity, distinguishing it from other similar compounds.
属性
分子式 |
C8H11N3 |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine |
InChI |
InChI=1S/C8H11N3/c9-5-7-2-1-6-3-4-10-8(6)11-7/h1-2H,3-5,9H2,(H,10,11) |
InChI 键 |
JFCNTSZHXLWGBW-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=C1C=CC(=N2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


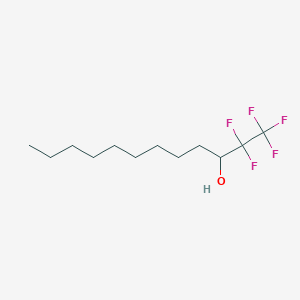
![1-[(3,5-dimethoxyphenyl)methyl]-5-(2H-tetrazol-5-yl)indole](/img/structure/B13871711.png)

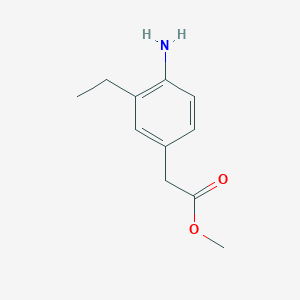
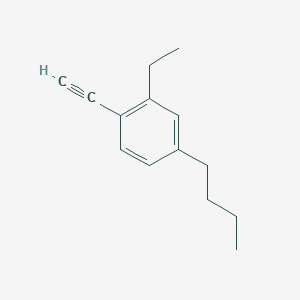
![[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-3-yl]methanol](/img/structure/B13871729.png)
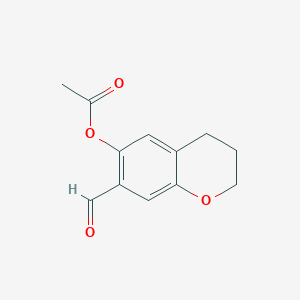

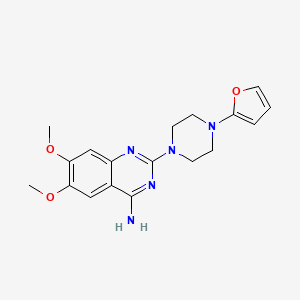
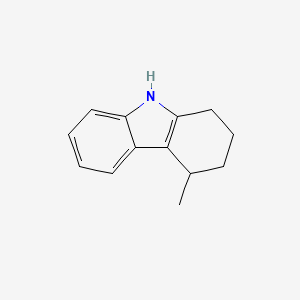
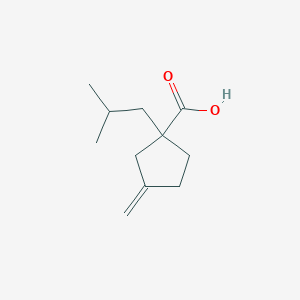
![Tert-butyl 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871766.png)
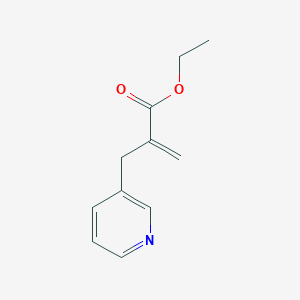
![Methyl 3-(2-amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)benzoate](/img/structure/B13871786.png)
